molecular formula C8H14ClN3O2 B1405329 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1706806-23-6

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1405329
CAS No.: 1706806-23-6
M. Wt: 219.67 g/mol
InChI Key: GTGRZXOUCPEHKR-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a pyrrolidine ring substituted with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrolidine ring. One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific combination of the oxadiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6;/h5-6,9,12H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRZXOUCPEHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

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